D-Mannose,2-deoxy-2-[(1-oxopropyl)amino]-
Description
Contextualization within Advanced Carbohydrate Chemistry
Advanced carbohydrate chemistry has moved beyond the study of simple sugars as mere energy sources to understanding their intricate roles in cellular recognition, signaling, and immunology. A key area of this advanced study is metabolic glycoengineering, a technique that involves introducing chemically modified monosaccharides into cellular pathways. These unnatural sugars are metabolized and incorporated into glycoconjugates, effectively remodeling the cell surface. Substituted 2-deoxyamino sugars of D-mannose are at the forefront of this research, serving as precursors for the biosynthesis of non-natural sialic acids. This allows for the precise modification of cell-surface glycans, enabling detailed studies of their structure and function.
Significance of N-Acylated Amino Sugars in Glycoscience Research
N-acylated amino sugars are fundamental components of glycoproteins and glycolipids in living organisms. The N-acyl group plays a crucial role in the biological activities of these complex carbohydrates. In glycoscience, the ability to introduce N-acylated amino sugars with modified acyl chains into cellular systems is of paramount importance. This technique, a cornerstone of metabolic glycoengineering, allows researchers to alter the chemical properties of cell surface glycans. By elongating the N-acyl chain or introducing reactive groups, scientists can probe the roles of specific glycan structures in biological processes, visualize glycan trafficking, and even influence cellular behavior such as adhesion and signaling. nih.govoup.com The promiscuity of the enzymes in the sialic acid biosynthetic pathway, which tolerate these modified substrates, is key to the success of this approach. nih.gov
Overview of 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose and Related Derivatives in Academic Inquiry
D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- , also known as N-propanoyl-D-mannosamine (ManNProp) , is a synthetic N-acyl-modified D-mannosamine derivative that has been extensively used in academic research. It serves as a direct precursor to the non-natural sialic acid, N-propanoylneuraminic acid (Neu5Prop). When introduced to cells, ManNProp is taken up and metabolized, leading to the incorporation of Neu5Prop into cell surface sialoglycoconjugates. oup.comnih.gov This substitution of the natural N-acetylneuraminic acid (Neu5Ac) with Neu5Prop allows for the investigation of the functional significance of the N-acyl group of sialic acids in various biological contexts. Research has shown that this modification can impact cell-cell interactions, receptor binding, and even the immunogenicity of cells. oup.comnih.gov
Academic inquiry has also extended to a range of related N-acyl-D-mannosamine derivatives to understand how variations in the acyl chain length and structure affect their metabolic processing and subsequent biological effects. These comparative studies help to elucidate the structure-activity relationships of these important molecules. nih.gov
Chemical and Research Data
The following tables provide a summary of the chemical properties of D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- and key research findings from academic studies.
Table 1: Chemical Properties of D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-
| Property | Value |
| IUPAC Name | 2-deoxy-2-(propanoylamino)-D-mannose |
| Synonyms | N-propanoyl-D-mannosamine, ManNProp |
| Molecular Formula | C₉H₁₇NO₆ |
| Molecular Weight | 235.24 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Table 2: Research Findings on the Application of D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-
| Research Area | Experimental System | Key Findings | Reference(s) |
| Metabolic Glycoengineering | In vivo (mice) | Administration of peracetylated N-propanoylmannosamine resulted in the replacement of physiological sialic acids with N-propanoylneuraminic acid, ranging from 1% in the brain to 68% in the heart. nih.gov | nih.gov |
| Metabolic Glycoengineering | Human umbilical cord blood-derived mesenchymal stromal cells (MSCs) | Supplementation with N-propanoylmannosamine led to the replacement of about half of the N-acetylneuraminic acid with N-propanoylneuraminic acid in cell surface N-glycans. nih.gov | nih.gov |
| Sialic Acid Biosynthesis | Enzymatic assay with Neu5Ac aldolase (B8822740) | N-propanoyl-D-mannosamine was found to be a slightly better substrate for N-acetylneuraminic acid (NeuNAc) aldolase compared to the natural substrate, N-acetyl-D-mannosamine. nih.gov | nih.gov |
| Cell Glycosylation Modification | Human umbilical cord blood-derived MSCs | Treatment with N-propanoylmannosamine increased the abundance of multiply fucosylated and tri- and tetra-antennary N-glycans on the cell surface. nih.gov | nih.gov |
| Polyomavirus Infection | In vitro cell culture | Elongation of the N-acyl side chain from N-acetyl to N-propanoyl enhanced the infection of human polyomavirus BK up to sevenfold. oup.com | oup.com |
Structure
2D Structure
Properties
IUPAC Name |
N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-2-7(14)10-5(3-11)8(15)9(16)6(13)4-12/h3,5-6,8-9,12-13,15-16H,2,4H2,1H3,(H,10,14)/t5-,6-,8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGOFLYMMXWXNB-SQEXRHODSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C=O)C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 2 Deoxy 2 1 Oxopropyl Amino D Mannose
Chemical Synthesis of 2-Amino-2-deoxy-D-Mannose Precursors
The synthesis of the essential precursor, 2-amino-2-deoxy-D-mannose (D-mannosamine), is a critical first step. The methodologies to achieve this are multifaceted, often beginning with more common monosaccharides and requiring precise control to install the amino group with the correct stereochemistry.
Stereoselective Approaches from Monosaccharide Building Blocks
The construction of D-mannosamine often leverages readily available monosaccharides such as D-glucose or D-mannose. nih.gov One common strategy involves the chemical conversion of D-glucose precursors to form the D-manno configuration. nih.gov This transformation is significant because it requires an inversion of stereochemistry at the C-2 position.
Another approach starts from D-glucosamine, which already possesses the amino functionality at C-2, but with the gluco-configuration. The conversion to the manno-configuration can be achieved under alkaline conditions. rsc.org Additionally, D-arabinose has been utilized as a starting material for the synthesis of D-mannosamine derivatives. rsc.org A key challenge in these syntheses is achieving high stereoselectivity, particularly for creating specific glycosidic linkages like the β-mannoside bond, which is known to be difficult due to steric hindrance and the absence of an anomeric effect. nih.gov
Researchers have developed various methods to address this challenge. For instance, a stereoselective synthesis of 2-amino-2-deoxy-β-D-mannosides was achieved through the anomeric O-alkylation of a specially protected D-mannosamine derivative. nih.govnih.gov This highlights the importance of choosing the right building blocks and reaction pathways to control the stereochemical outcome.
Introduction of the 2-Amino Functionality
When starting from monosaccharides that lack a nitrogen substituent at the C-2 position, such as D-mannose, the introduction of the amino group is a pivotal step. A widely used method is to first introduce an azide (B81097) group (N₃) at the C-2 position, which can later be reduced to the desired amine (NH₂). The 2-azido-2-deoxy derivative is a versatile intermediate in the synthesis of mannosamine (B8667444) glycosides. rsc.org
The conversion of the amino group to an azido (B1232118) group via a diazo-transfer reaction is another documented strategy in the synthesis of mannosamine-derived synthons. google.com The azide serves as a precursor to the amine and is advantageous because it is relatively unreactive during subsequent reaction steps, acting as a "masked" amine. The reduction of the azide to a primary amine is a common final step before N-acylation. researchgate.net
Regioselective N-Acylation for (1-Oxopropyl)amino Group Introduction
Once the 2-amino-2-deoxy-D-mannose precursor is obtained, the next stage is the specific introduction of the propionyl group (1-oxopropyl group) onto the nitrogen atom. This must be done regioselectively, meaning the reaction must occur exclusively at the 2-amino position without affecting the hydroxyl groups elsewhere on the sugar ring.
Reaction Conditions for Propionylation at the 2-Amino Position
The N-acylation of the amino group is typically a straightforward reaction. However, to achieve propionylation, specific reagents are required. This is generally accomplished using propionic anhydride (B1165640) or propionyl chloride in the presence of a suitable base. A general method has been developed for the selective modification of the amino group of D-mannosamine, which allows for the introduction of various acyl groups. nih.gov The choice of solvent and base is crucial to ensure the reaction proceeds efficiently and cleanly, targeting only the amino group for acylation.
Protecting Group Strategies for Selective Functionalization
To ensure the regioselective N-acylation at the C-2 position, the other reactive functional groups, namely the hydroxyl (OH) groups, must be temporarily masked with protecting groups. numberanalytics.comorganic-chemistry.org This is a fundamental concept in carbohydrate chemistry. nih.gov
Common protecting groups for hydroxyls in sugar chemistry include acetals (like benzylidene) and ethers (like benzyl). nih.gov For example, a 4,6-O-benzylidene acetal (B89532) can be used to protect the hydroxyls at the C-4 and C-6 positions simultaneously. rsc.org The remaining hydroxyls at C-1 and C-3 would then be protected by other groups, such as acetyls or benzyls.
The selection of protecting groups is governed by the principle of "orthogonal protection," where different protecting groups can be removed under distinct conditions without affecting others. organic-chemistry.orgnumberanalytics.com This allows for a stepwise and controlled manipulation of the molecule. After the N-propionylation is complete, these protecting groups are removed in the final steps of the synthesis to yield the target compound.
| Functional Group to Protect | Protecting Group | Abbreviation | Typical Cleavage Conditions |
|---|---|---|---|
| Amino (NH₂) | Azide | N₃ | Reduction (e.g., H₂, Pd/C) |
| Hydroxyl (OH) | Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |
| Acetyl | Ac | Basic (e.g., NaOMe) or acidic hydrolysis | |
| 4,6-Diol | Benzylidene acetal | - | Acidic hydrolysis |
Stereochemical Control in the Synthesis of 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose
Maintaining the correct stereochemistry, particularly the manno configuration at C-2 (where the amino group is equatorial) and controlling the stereochemistry at the anomeric center (C-1), is arguably the most challenging aspect of the synthesis. nih.gov The synthesis of 1,2-cis glycosides, such as β-mannosides, is notoriously difficult. nih.gov
The participation of neighboring groups can significantly influence the stereochemical outcome of a glycosylation reaction. However, the C-2 amino group, especially when acylated, can sometimes lead to the formation of an unreactive oxazoline (B21484) intermediate, complicating stereoselective synthesis. nih.gov
To overcome these challenges, chemists have devised innovative strategies. One effective method involves using a participating protecting group at a "remote" position, such as C-3. For instance, placing an O-picoloyl group at the C-3 position of a mannosamine donor has been shown to provide high or even complete stereocontrol, favoring the formation of the desired β-glycoside. rsc.org This strategy, known as H-bond-mediated aglycone delivery (HAD), demonstrates the sophisticated level of control that can be achieved through careful planning of the protecting group scheme. rsc.org The evaluation of different mannosyl donors is crucial, as their structure significantly impacts the stereoselectivity of the glycosylation reaction. nih.gov
Control of Anomeric Configuration
The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. For 2-amino-2-deoxy sugars like D-mannose,2-deoxy-2-[(1-oxopropyl)amino]-, the substituent at the C-2 position plays a pivotal role in directing the stereochemical outcome of glycosylation reactions. mdpi.com
The formation of 1,2-trans-glycosides (typically β-anomers for mannosamine) is often achieved through neighboring group participation . nih.gov When a participating N-acyl group, such as the N-propionyl group, is present at C-2, it can attack the anomeric center of a reactive intermediate (e.g., an oxocarbenium ion) to form a bicyclic oxazolinium ion intermediate. Subsequent nucleophilic attack by the glycosyl acceptor occurs from the side opposite to the ring, leading predominantly to the 1,2-trans product. nih.gov
Conversely, achieving the 1,2-cis configuration (α-anomers for mannosamine) is more challenging and requires suppressing neighboring group participation. This can be accomplished through several strategies:
Use of Non-Participating Protecting Groups: Employing a non-participating group at C-2, such as an azide (N₃), is a common strategy. The azide is later reduced to an amine and acylated to install the desired N-propionyl group. mdpi.com
Reaction Conditions: The choice of solvent, promoter, and temperature can influence the anomeric ratio. For instance, anomerization of the glycosyl donor can be manipulated to favor the formation of the α-glycoside. nih.gov
Modern Catalysis: Boron-catalyzed methods using glycosyl fluorides with a 2,2,2-trichloroethoxycarbonyl (Troc) protecting group at C-2 have been developed to streamline the synthesis of 2-amino-2-deoxy glycosides. chemrxiv.org Furthermore, machine learning models are being developed to predict the anomeric selectivity of glycosylations based on a multitude of reaction parameters, aiding in the rational design of synthetic routes. chemrxiv.org
Epimerization and Chiral Resolution Techniques
The most common precursor for the synthesis of D-mannosamine derivatives is the more abundant and less expensive D-glucosamine. The key transformation is the inversion of stereochemistry at the C-2 position, a process known as epimerization.
Epimerization: Base-catalyzed epimerization is a widely used method to convert N-acyl-D-glucosamine (GlcNAc) derivatives to their corresponding N-acyl-D-mannosamine (ManNAc) counterparts. acs.org Treating an N-acyl-D-glucosamine, such as N-propionyl-D-glucosamine, with a base initiates an equilibrium between the gluco and manno epimers. google.comwikipedia.org However, this reaction does not proceed to completion and results in an equilibrium mixture, necessitating a subsequent separation step to isolate the desired mannosamine derivative. acs.orggoogle.com Enzymatic epimerization, using N-acyl-D-glucosamine 2-epimerases, offers a biological alternative for this conversion. nih.govmdpi.com
Chiral Resolution: Following epimerization, the resulting mixture of N-propionyl-D-glucosamine and N-propionyl-D-mannosamine must be separated. This is a form of diastereomeric separation or resolution.
Fractional Crystallization: Differences in the solubility of the gluco and manno epimers can sometimes be exploited for separation by fractional crystallization, though this can be laborious. acs.orgwikipedia.org
Chromatographic Techniques: Chiral chromatography is a powerful tool for separating enantiomers and diastereomers, and it can be applied to resolve the epimeric sugar derivatives. nih.gov
Kinetic Resolution (Chemoenzymatic): A highly effective method involves selective removal of the unwanted epimer using microorganisms. For instance, a chemoenzymatic route to 2-deoxy-2-propionamido-D-mannose utilizes whole cells of Rhodococcus equi. This organism can selectively metabolize and degrade the 2-deoxy-2-propionamido-D-glucose epimer, leaving the desired manno-isomer untouched in the medium for subsequent isolation. nih.gov This approach is a classic example of kinetic resolution, where one diastereomer reacts or is consumed faster than the other. nih.gov
Chemoenzymatic and Biocatalytic Production of 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose Analogues
Chemoenzymatic and biocatalytic methods leverage the high selectivity and efficiency of enzymes to produce complex carbohydrates and their analogues, often under milder conditions than purely chemical syntheses.
Enzyme-Mediated Derivatization of Aminosugars
Enzymes are powerful tools for the specific modification of aminosugars to produce derivatives like 2-deoxy-2-[(1-oxopropyl)amino]-D-mannose.
Enzymatic Acylation and Deacylation: Hydrolases, such as lipases and proteases, can be used in reverse in organic solvents to catalyze regioselective acylation reactions. iupac.org This allows for the specific introduction of an acyl group, like a propionyl group, onto the amino function of D-mannosamine. Lipase-catalyzed acylation is a well-established technique for modifying carbohydrates. acs.org Conversely, amidohydrolases can be used for selective deacylation. In the chemoenzymatic synthesis of N-acyl mannosamine derivatives, the metabolism of the unwanted gluco-isomer by Rhodococcus equi likely involves phosphorylation followed by the action of an amidohydrolase that specifically deacylates the phosphorylated gluco form. nih.gov
One-Pot Multienzyme (OPME) Systems: Complex glycosides can be constructed from mannosamine analogues using OPME systems. These systems combine multiple enzymes in a single reaction vessel to perform a cascade of reactions. For example, a diazido mannose analogue has been used as a "chemoenzymatic synthon" in an OPME sialylation system to build a library of sialic acid analogues, which are subsequently chemically modified to the desired final products. nih.govmiami.edu This strategy demonstrates how a mannosamine core can be enzymatically elaborated into more complex structures.
Biosynthetic Pathways and Metabolic Engineering for Derivatives
Living cells can be harnessed to produce aminosugar derivatives by utilizing or engineering their native metabolic pathways.
Native Biosynthetic Pathways: In many organisms, N-acetyl-D-mannosamine (ManNAc) is a key intermediate in the biosynthesis of sialic acids. wikipedia.orgpatsnap.com The pathway typically starts with UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), which is converted to ManNAc by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). nih.gov This native pathway has a degree of substrate promiscuity and can be exploited through a strategy known as metabolic substrate engineering. By "feeding" cells an unnatural precursor, such as 2-deoxy-2-[(1-oxopropyl)amino]-D-mannose (ManNProp), the cellular machinery may accept it and incorporate it into the sialic acid pathway, leading to the production of N-propionylneuraminic acid and its subsequent display on cell-surface glycans. nih.gov
Metabolic Engineering: For the de novo production of aminosugar derivatives, microbial hosts like E. coli can be engineered. nih.gov Metabolic engineering strategies focus on modifying the organism's genetic and regulatory networks to enhance the production of a target molecule. This can involve:
Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes in the aminosugar biosynthetic pathway.
Pathway Redirection: Blocking competing metabolic pathways to redirect the flow of carbon toward the desired product. nih.gov
Increasing Precursor Supply: Engineering upstream pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, to increase the availability of essential precursors. nih.govnih.gov
By applying these principles, microbial systems can be developed as cellular factories for the sustainable production of valuable aminosugar derivatives. uga.edu
Advanced Spectroscopic and Chromatographic Characterization for 2 Deoxy 2 1 Oxopropyl Amino D Mannose
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum will show signals for the anomeric proton (H-1) at a downfield position, typically between δ 5.0 and 5.5 ppm, due to its attachment to two oxygen atoms. The other ring protons (H-2 to H-6) will resonate in the region of δ 3.5 to 4.5 ppm. The protons of the N-propionyl group will appear in the upfield region, with the methylene (B1212753) protons (-CH₂-) expected around δ 2.2 ppm and the methyl protons (-CH₃) around δ 1.1 ppm.
The ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms in the molecule. The anomeric carbon (C-1) is the most deshielded of the ring carbons, with a chemical shift typically in the range of δ 90-100 ppm. The other ring carbons (C-2 to C-6) will appear between δ 50 and 80 ppm. The carbonyl carbon of the propionyl group is highly deshielded and will be found significantly downfield, generally above δ 170 ppm. The aliphatic carbons of the propionyl group will have chemical shifts in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose in D₂O
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 (α/β) | 5.2 - 5.4 | 90 - 100 |
| H-2 | ~4.2 | ~55 |
| H-3 | ~4.0 | ~70 |
| H-4 | ~3.9 | ~68 |
| H-5 | ~3.8 | ~73 |
| H-6a, H-6b | 3.7 - 3.9 | ~62 |
| -NH-CO-CH₂ -CH₃ | ~2.2 | ~30 |
| -NH-CO-CH₂-CH₃ | ~1.1 | ~10 |
| -NH-CO -CH₂-CH₃ | - | >170 |
Note: These are predicted values based on data from structurally related compounds and general NMR principles. Actual experimental values may vary.
Two-Dimensional NMR Experiments for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity and stereochemistry of the molecule, a series of two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. sdsu.edu For 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose, COSY spectra would show correlations between adjacent protons in the mannose ring (e.g., H-1 with H-2, H-2 with H-3, etc.), as well as between the methylene and methyl protons of the propionyl group. This helps in tracing the proton network within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbons. sdsu.edu The HSQC spectrum will show a cross-peak for each C-H bond, allowing for the direct assignment of carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose, with the molecular formula C₉H₁₇NO₆, the theoretical exact mass can be calculated.
Table 2: Exact Mass of 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
| C₉H₁₇NO₆ | 235.1056 |
Experimental determination of the molecular ion peak at or very close to this calculated value using HRMS would confirm the elemental composition of the synthesized molecule.
Fragmentation Pattern Analysis for Structural Confirmation
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation of N-acylated hexosamines often involves characteristic losses. nih.gov
For 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose, common fragmentation pathways would include:
Loss of the N-propionyl group.
Cleavage of the glycosidic bond, leading to fragments corresponding to the sugar ring.
Sequential losses of water molecules from the sugar ring.
Cleavage within the propionyl group.
The analysis of these fragmentation patterns allows for the confirmation of the presence and location of the N-propionyl group on the mannosamine (B8667444) backbone. bohrium.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. thermofisher.com
The FTIR and Raman spectra of 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose would be expected to show absorption bands corresponding to:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups on the mannose ring.
N-H stretching: A band around 3300 cm⁻¹ from the amide group.
C-H stretching: Bands in the 2800-3000 cm⁻¹ region from the aliphatic C-H bonds in the sugar ring and the propionyl group.
C=O stretching (Amide I): A strong absorption band around 1640 cm⁻¹, characteristic of the carbonyl group in the amide linkage.
N-H bending (Amide II): A band around 1540 cm⁻¹.
C-O stretching: Multiple bands in the 1000-1200 cm⁻¹ region, corresponding to the C-O bonds of the alcohols and the ether linkage in the pyranose ring.
These vibrational signatures provide a confirmatory fingerprint for the presence of the key functional groups within the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of N-propionyl-D-mannosamine is expected to exhibit several key absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would be attributable to the O-H stretching vibrations of the multiple hydroxyl groups. The N-H stretching vibration of the secondary amide is also expected in this region, typically around 3300-3100 cm⁻¹. The presence of the propionyl group would be confirmed by the C-H stretching vibrations of the methyl and methylene groups, appearing around 2960-2850 cm⁻¹.
Crucially, the amide I and amide II bands are characteristic of the N-acyl linkage. The amide I band, primarily due to C=O stretching, is anticipated to be a strong absorption in the range of 1680-1630 cm⁻¹. The amide II band, arising from a combination of N-H bending and C-N stretching, is expected to appear around 1560-1530 cm⁻¹. The C-O stretching vibrations of the alcohol groups and the pyranose ring would contribute to a complex region of the spectrum between 1200 and 1000 cm⁻¹.
Table 1: Predicted FT-IR Characteristic Absorption Bands for 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 | O-H stretch | Hydroxyl groups |
| 3300-3100 | N-H stretch | Amide |
| 2960-2850 | C-H stretch | Propionyl group (CH₃, CH₂) |
| 1680-1630 | C=O stretch (Amide I) | Amide |
| 1560-1530 | N-H bend, C-N stretch (Amide II) | Amide |
| 1200-1000 | C-O stretch | Alcohols, Pyranose ring |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. It is particularly sensitive to non-polar bonds and skeletal vibrations of the carbohydrate ring. Specific Raman spectroscopic data for N-propionyl-D-mannosamine is not widely published. However, based on studies of similar N-acetylated monosaccharides, a predicted Raman spectrum can be outlined. diva-portal.org
Table 2: Predicted Raman Characteristic Bands for 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| 3000-2800 | C-H stretch | Pyranose ring, Propionyl group |
| ~1650 | C=O stretch (Amide I) | Amide |
| 1450-1300 | C-H bend | Pyranose ring, Propionyl group |
| Below 1200 | Skeletal vibrations | Pyranose ring |
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide detailed information on bond lengths, bond angles, and the conformation of the pyranose ring, as well as intermolecular interactions such as hydrogen bonding.
To date, the single-crystal X-ray structure of N-propionyl-D-mannosamine has not been reported in publicly accessible databases. The process would first require the successful growth of single crystals of high purity and sufficient size. These crystals would then be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern would be collected and analyzed to solve the crystal structure.
Based on crystallographic studies of related N-acyl-D-mannosamine derivatives, it is anticipated that N-propionyl-D-mannosamine would crystallize in a hydrogen-bonded network. The hydroxyl groups and the amide group would act as both hydrogen bond donors and acceptors, leading to a complex three-dimensional lattice. The pyranose ring would likely adopt a chair conformation, which is the most stable for hexopyranoses.
Table 3: Hypothetical Crystallographic Data Collection and Refinement Statistics
| Parameter | Example Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit-cell dimensions (a, b, c) | Hypothetical values |
| Resolution (Å) | 1.0 |
| R-factor | < 0.05 |
| Hydrogen bonding network | Extensive intermolecular H-bonds involving OH and NH groups |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the purification and assessment of the purity of N-propionyl-D-mannosamine. Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a high-resolution separation technique used for the purification and quantification of compounds. For highly polar molecules like N-propionyl-D-mannosamine, Hydrophilic Interaction Chromatography (HILIC) is a particularly suitable mode of HPLC. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which facilitates the retention of polar analytes.
A typical HILIC method for the analysis of N-propionyl-D-mannosamine would involve an amide- or silica-based column. The mobile phase would likely consist of a gradient of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or acetate. Detection could be achieved using a universal detector like a refractive index detector (RID) or, for higher sensitivity and specificity, an evaporative light scattering detector (ELSD) or mass spectrometry (MS).
Table 4: Exemplar HPLC (HILIC) Method Parameters for N-Acyl-D-Mannosamine Analysis
| Parameter | Condition |
| Column | Amide-based HILIC column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Aqueous ammonium formate (e.g., 10 mM, pH 4.5) |
| Gradient | 90% A to 60% A over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detector | ELSD or Mass Spectrometer |
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a rapid and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining purity. For N-propionyl-D-mannosamine, TLC is an effective tool for visualizing its presence during synthesis and purification. nih.gov
In a typical TLC application, a silica (B1680970) gel plate (silica gel GF254) is used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents optimized to achieve good separation. A common eluent system for N-acyl-D-mannosamine derivatives is a mixture of a polar organic solvent, a less polar organic solvent, and water, for instance, a combination of methanol (B129727) and dichloromethane (B109758) or ethyl acetate, methanol, and water. nih.gov After development, the spots can be visualized by charring with a solution of phosphomolybdic acid in ethanol (B145695) or a 5% sulfuric acid solution in ethanol, followed by heating. nih.gov The retention factor (Rf) value is characteristic of the compound in a given solvent system.
Table 5: Typical TLC System for N-propionyl-D-mannosamine
| Parameter | Description |
| Stationary Phase | Silica gel GF254 plate |
| Mobile Phase | Ethyl acetate/Methanol/Water (e.g., 10:2:1 v/v/v) nih.gov |
| Visualization | Staining with 5% H₂SO₄ in ethanol followed by heating |
Molecular Recognition and Biochemical Interactions of 2 Deoxy 2 1 Oxopropyl Amino D Mannose in Vitro Models
Investigation of Compound Interactions with Carbohydrate-Binding Proteins and Lectins
The interaction of monosaccharides with carbohydrate-binding proteins, such as lectins, is a fundamental aspect of molecular recognition in biology. These interactions are governed by the specific stereochemistry of the sugar's hydroxyl groups and, in the case of amino sugars, the nature of the N-acyl substituent.
In a study on N-acylphosphatidylethanolamines, it was observed that the length of the N-acyl chain influences its orientation and interaction within a lipid bilayer. Shorter acyl chains, like propionyl, tend to remain in the more polar headgroup region, which could influence the accessibility of the sugar moiety for protein binding. nih.gov
Research on glycopolymer brushes containing D-mannose has demonstrated specific adsorption of the lectin Concanavalin A, highlighting the importance of mannose residues in mediating these interactions. mdpi.com While this does not directly address the N-propionyl derivative, it underscores the foundational role of the mannose structure in lectin binding. The introduction of an N-propionyl group at the C-2 position would be expected to modulate this binding, potentially through steric effects or altered hydrogen bonding capacity within the lectin's binding pocket.
Data on the binding of mannose and related derivatives to lectins from various studies are summarized below:
| Lectin | Ligand | Dissociation Constant (K_d) | Method |
| Concanavalin A | Methyl-α-D-mannopyranoside | 0.1 mM | Isothermal Titration Calorimetry |
| Datura stramonium lectin | N,N',N''-triacetylchitotriose | ~114 µM (calculated from K_a) | Equilibrium Dialysis |
| Winged bean agglutinin | N-acetyl-D-galactosamine | - (Inhibition studies) | Hemagglutination Inhibition |
This table is illustrative and based on data for related, but not identical, compounds to provide context for potential interactions.
The structural basis for the recognition of mannose by proteins involves a network of hydrogen bonds and van der Waals interactions. The hydroxyl groups at positions C-3, C-4, and C-6 of the mannose ring are often critical for establishing specific contacts with the amino acid residues of the protein's binding site.
The N-acyl group at the C-2 position can play a significant role in modulating these interactions. While the acetyl group of N-acetyl-D-mannosamine can participate in hydrogen bonding, the slightly larger and more hydrophobic propionyl group in 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose might lead to altered binding geometries. Studies on glycosyltransferases have shown that such modifications can influence substrate recognition. researchgate.net The additional methylene (B1212753) group in the propionyl chain could lead to steric hindrance in some binding sites or provide enhanced van der Waals contacts in others, thereby affecting both specificity and affinity.
Evaluation as a Substrate or Modulator in Enzymatic Glycosylation Processes
N-acylated mannosamine (B8667444) derivatives are precursors in the biosynthesis of sialic acids, which are crucial components of glycoconjugates. Therefore, 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose is a potential substrate or modulator for the enzymes involved in these pathways, such as glycosyltransferases.
Glycosyltransferases catalyze the transfer of sugar moieties from a donor to an acceptor molecule. nih.govmdpi.com The specificity of these enzymes is not absolute, and they can often accept analogues of their natural substrates.
A key finding from a study on sialyltransferases revealed that replacing the N-acetyl group of a subterminal N-acetyl-D-glucosamine (GlcNAc) with an N-propionyl group resulted in a "general activating effect" on the enzymes tested. researchgate.net This suggests that the N-propionyl derivative was a better substrate than the N-acetylated form for these particular glycosyltransferases. This activating effect could be due to more favorable interactions within the enzyme's active site.
While this study was on a GlcNAc-containing trisaccharide rather than on mannosamine itself, it provides a strong indication that 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose could be an effective substrate for enzymes that process N-acetyl-D-mannosamine, such as N-acetylmannosamine kinase or sialyltransferases. It is plausible that the N-propionyl derivative could exhibit a lower K_m or a higher V_max compared to its N-acetyl counterpart in certain enzymatic reactions.
Kinetic data for related glycosyltransferase substrates are presented below for context:
| Enzyme | Substrate | K_m | V_max |
| N-Acetylmannosamine Kinase (Human) | N-Acetyl-D-mannosamine | 70 µM | - |
| Sialyltransferase (ST6Gal I) | LacNAc | 1.2 mM | - |
This table provides reference values for natural substrates. The kinetic parameters for 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose would require direct experimental determination.
If 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose is successfully utilized by the cellular glycosylation machinery, it would lead to the formation of oligosaccharides and glycoconjugates containing N-propionylsialic acid instead of the natural N-acetylsialic acid. This type of "glycan engineering" has been demonstrated with various N-acylmannosamine analogues. nih.gov
Cellular Uptake and Intracellular Fate in Model Biological Systems (In Vitro)
For an exogenous sugar analogue to be incorporated into cellular glycans, it must first be transported across the cell membrane and then enter the relevant metabolic pathway. Studies with acetylated N-acetylmannosamine (ManNAc) analogues have shown that such compounds can be taken up by cells and are metabolized much more efficiently than their non-acetylated counterparts. nih.gov It is plausible that a per-O-acetylated form of 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose would also exhibit enhanced cellular uptake.
Once inside the cell, the likely fate of 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose would be phosphorylation by N-acetylmannosamine kinase to form 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose-6-phosphate. This would then be converted into N-propionylneuraminic acid-9-phosphate and subsequently into CMP-N-propionylneuraminic acid, the activated sugar donor for sialyltransferases.
The efficiency of each of these steps could be influenced by the N-propionyl group. For example, the initial kinase reaction is a key regulatory point. The "general activating effect" observed with some glycosyltransferases for N-propionylated substrates suggests that the enzymes in the sialic acid pathway might also tolerate or even prefer this modification. researchgate.net However, detailed studies on the uptake and metabolic conversion of 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose are required to confirm this hypothesis.
Investigating Transport Mechanisms Across Cellular Membranes
The precise mechanisms governing the transport of 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose, also known as N-propionyl-D-mannosamine (ManNPr), across cellular membranes in in vitro models have not been extensively detailed in publicly available research. However, insights can be drawn from studies on the transport of the structurally similar, naturally occurring amino sugar, N-acetyl-D-mannosamine (ManNAc).
In bacterial systems, such as Escherichia coli K1 and K92, the uptake of ManNAc is an active process mediated by the mannose phosphotransferase system (PTS), which concurrently transports and phosphorylates its substrates. nih.govnih.gov This system exhibits broad specificity and can be inhibited by various sugars, including glucose, mannose, and glucosamine. nih.gov The uptake of ManNAc in E. coli K92 has been characterized with a Michaelis constant (K_m) of 280 µM. nih.gov
While mammalian cells also transport mannose via facilitated diffusion using GLUT transporters, specific transporters for N-acyl-D-mannosamine derivatives like ManNPr have not been definitively identified. nih.gov It is plausible that ManNPr utilizes one or more of the known hexose (B10828440) transporters, but the specific affinity and kinetics of this interaction remain to be elucidated. Further research is required to characterize the specific transporters involved and the kinetics of 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose uptake in mammalian cells.
Metabolomic Profiling of Cellular Uptake Products
Comprehensive metabolomic profiling of cells treated with 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose is not widely available in the current scientific literature. The primary metabolic fate of this compound in research systems is its conversion into the corresponding unnatural sialic acid, N-propionylneuraminic acid (Neu5Pr). This conversion follows the endogenous sialic acid biosynthetic pathway.
The general pathway involves the phosphorylation of the mannosamine derivative, followed by condensation with phosphoenolpyruvate (B93156) to form the nine-carbon sialic acid phosphate (B84403), and subsequent dephosphorylation. The resulting N-propionylneuraminic acid is then activated to its CMP-sialic acid derivative, which can be incorporated into glycoconjugates.
While the direct downstream metabolites of 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose are primarily the N-propionylated sialic acids, the broader impact on the cellular metabolome has not been extensively studied. It is known that the introduction of unnatural monosaccharides can have wider effects on cellular metabolism. For instance, studies on the related compound N-acetyl-D-mannosamine have shown that its metabolism is interconnected with various pathways, including glycolysis and the pentose (B10789219) phosphate pathway. Global metabolomics approaches have been used to investigate the effects of other metabolic modulators, revealing changes in amino acid metabolism, purine (B94841) and pyrimidine (B1678525) metabolism, and other central carbon metabolism pathways. Future metabolomic studies on cells treated with 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose could provide a more detailed understanding of its metabolic impact beyond sialic acid biosynthesis.
Role as a Precursor for Modified Glycoconjugates in Research Systems
A significant application of 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose in in vitro research is its use as a metabolic precursor to engineer cell surface glycans, a strategy known as metabolic glycoengineering. By introducing an unnatural N-propionyl group, researchers can generate modified glycoconjugates with novel properties.
This approach leverages the promiscuity of the enzymes in the sialic acid biosynthetic pathway, which can tolerate modifications to the N-acyl group of the mannosamine substrate. When cells are incubated with 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose, it is metabolized and incorporated into sialic acids, resulting in the cell surface expression of glycoconjugates containing N-propionylneuraminic acid.
Table 1: In Vitro Applications of 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose as a Glycoconjugate Precursor
| Cell Line | Modified Glycoconjugate | Research Focus |
| K562, SKMEL-28, B16-F0 | N-propionyl GM3 (PrGM3) | Metabolic engineering of tumor-associated carbohydrate antigens. nih.gov |
| RMA (murine lymphoma) | N-propionyl-polysialic acid (PSialANPr) | Development of cancer immunotherapy strategies. nih.gov |
In one line of research, various tumor cell lines, including K562 (human myelogenous leukemia), SKMEL-28 (human melanoma), and B16-F0 (mouse melanoma), were cultured with N-acyl-D-mannosamine analogs, including N-propionyl-D-mannosamine. nih.gov These studies demonstrated that at concentrations of 3–20 mM, this compound could be incorporated into the ganglioside GM3, leading to the expression of the modified N-propionyl GM3 (PrGM3) antigen on the cell surface. nih.gov
Another study utilized N-propionyl-D-mannosamine as a biosynthetic precursor to generate N-propionyl-polysialic acid on RMA tumor cells. nih.gov This modification allowed for targeted immunotherapy, where an antibody specific to the N-propionyl-polysialic acid could induce complement-dependent cytotoxicity against the engineered tumor cells. nih.gov These findings highlight the utility of 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose as a tool in cancer research to create novel antigens for therapeutic targeting.
Applications in Glycoconjugate and Glycan Synthesis Research
Development of 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose as a Glycosyl Donor or Acceptor
Stereoselective Glycosidation Reactions
The stereoselective synthesis of 2-amido-2-deoxy-β-mannosides presents considerable challenges, primarily due to the potential for the C2-amido group to form a less reactive oxazoline (B21484) intermediate during the glycosylation reaction. nih.gov To circumvent this, methods such as using a 2N,3O-oxazolidinone-protected D-mannosamine for stereoselective anomeric O-alkylation have been developed. nih.gov However, a review of the scientific literature indicates a lack of specific studies detailing the use of D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- as a direct glycosyl donor in stereoselective glycosidation reactions. Research has more commonly focused on derivatives with other N-acyl groups, such as the N-acetyl (NAc) group, or on using 2-azido-2-deoxyglycosyl donors as precursors for the synthesis of 1,2-cis-glycosidic linkages. nih.govnih.gov
Synthesis of Complex Oligosaccharides and Polysaccharides
While the synthesis of complex polysaccharides containing mannose derivatives is an active area of research, for instance, the one-pot synthesis of poly-D-mannose, specific examples utilizing D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- as a building block in the chemical synthesis of complex oligosaccharides and polysaccharides are not prominently featured in available research. nih.gov Methodologies have been developed for the synthesis of trisaccharide repeating units of bacterial polysaccharides, such as that of Streptococcus pneumoniae 19F, which contains a 2-amino-2-deoxy-β-D-mannoside residue. nih.gov These syntheses, however, typically employ strategic protecting group manipulations rather than the direct use of an N-propionylated donor.
Design and Synthesis of Glycoprobes and Affinity Reagents
Fluorescently Labeled Derivatives for Imaging Studies
The synthesis of fluorescent probes is a common strategy for visualizing and tracking molecules in biological systems. nih.govnih.gov However, there is no specific information available in the reviewed literature on the synthesis of fluorescently labeled derivatives of D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- for imaging studies. General methods for creating fluorescent probes, often involving the conjugation of a fluorophore to a target molecule, are well-established, but their specific application to this compound has not been reported. google.com
Biotinylated Probes for Proteomic Applications
Biotinylation is a powerful technique for affinity labeling and purification of interacting proteins in proteomic studies. nih.govjenabioscience.com Proximity-dependent biotinylation methods like BioID and APEX have become widespread for mapping cellular protein neighborhoods. nih.gov Despite the utility of biotinylated probes, a search of the scientific literature did not yield specific instances of the synthesis or application of biotinylated D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- for proteomic applications. While kits and general protocols for biotinylating proteins and other molecules are commercially available, their specific use with this N-propionylated mannose derivative is not documented. jenabioscience.combiotium.com
Engineering of Cell Surface Glycans and Glycoproteins (In Vitro)
Metabolic glycoengineering is a powerful technique for modifying cell surface glycosylation by introducing unnatural monosaccharide precursors into cellular biosynthetic pathways. oup.comfrontiersin.org D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- (ManNProp) has been successfully used as such a precursor to alter the glycosylation of cells in vitro. oup.comjove.comnih.gov
The underlying principle is that the mammalian biosynthetic machinery can process ManNProp, converting it into the corresponding non-natural sialic acid, N-propanoylneuraminic acid (Neu5Prop). jove.com This modified sialic acid is then incorporated into cell surface glycoconjugates, including N-glycans and potentially O-glycans and glycolipids. oup.comjove.com This process allows for the generation of cells with altered sialylation, which can be used to study the roles of sialic acids in various biological processes, such as receptor-ligand interactions. nih.gov
Detailed research findings from a study on human umbilical cord blood-derived mesenchymal stromal cells (MSCs) demonstrated the effects of ManNProp supplementation: oup.comjove.com
Incorporation of Modified Sialic Acid : Mass spectrometric analysis of cell surface N-glycans revealed that approximately half of the natural N-acetylneuraminic acid (Neu5Ac) was replaced by Neu5Prop in the N-glycans of MSCs supplemented with ManNProp. jove.com
Changes in Fucosylation : ManNProp-supplemented cells exhibited a higher abundance of multiply fucosylated N-glycan species compared to control cells. jove.com
Modulation of Cell Surface Epitopes : An increased expression of the sialyl Lewis x (sLex) epitope was observed in ManNProp-supplemented MSCs. This is significant as sLex is known to play a role in targeting MSCs to bone marrow. jove.com
These findings underscore the utility of D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- as a tool for the in vitro engineering of cell surface glycans and glycoproteins, offering a method to modulate cellular properties for therapeutic and research purposes. oup.comfrontiersin.org
Below is an interactive data table summarizing the observed changes in N-glycan structures in mesenchymal stromal cells after metabolic glycoengineering with N-propanoylmannosamine (ManNProp).
| Glycan Feature | Observation in ManNProp-Supplemented Cells | Reference |
| Sialic Acid Composition | Approximately 50% replacement of Neu5Ac with Neu5Prop in N-glycans | jove.com |
| N-Glycan Branching | Increased abundance of tri- and tetra-antennary N-glycans | jove.com |
| Polylactosamine Content | Increased presence of polylactosamine-containing N-glycans | jove.com |
| Fucosylation | Increased abundance of multiply fucosylated N-glycan species | jove.com |
| Functional Epitopes | Increased expression of the sLex epitope | jove.com |
Advancements in Synthetic Glycoengineering Methodologies
The field of synthetic glycoengineering has been significantly advanced by the use of unnatural monosaccharide analogs to modify cellular glycans, a strategy known as metabolic glycoengineering. D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]-, also known as N-propanoyl-D-mannosamine (ManNProp), is a key compound in this methodology. It serves as a synthetic precursor that can be processed by cellular biosynthetic pathways to introduce modified sialic acids onto cell surface glycoconjugates, thereby altering their structure and function.
The foundational principle of this approach lies in the cell's ability to process ManNProp through the sialic acid biosynthetic pathway. biorxiv.org This synthetic analog of the natural substrate, N-acetyl-D-mannosamine (ManNAc), is taken up by cells and converted in multiple steps into the corresponding unnatural nine-carbon sialic acid, N-propanoyl-D-neuraminic acid (NeuProp). biorxiv.org This modified sialic acid is then utilized by sialyltransferases in the Golgi apparatus and incorporated into N-linked and O-linked glycoproteins and gangliosides. biorxiv.orgnih.gov This process effectively allows for the direct chemical modulation of glycans in living systems. biorxiv.org
Research has demonstrated the in vivo efficacy of this method. For instance, studies in rats have shown that the administration of N-propanoyl-D-mannosamine leads to the successful incorporation of N-propanoylneuraminic acid into the N-linked glycans of specific membrane proteins like dipeptidyl peptidase IV (CD26) in the liver. nih.gov This confirmed that synthetic precursors can effectively remodel the glycan structures of target proteins within a living organism. nih.gov
A significant application of this technology is in the modulation of cell adhesion and immune responses. The sialyl-Lewis-X (sLeX) epitope is a crucial tetrasaccharide involved in the adhesion of leukocytes to endothelial cells during inflammation. biorxiv.org Synthetic glycoengineering using ManNAc analogs, including ManNProp, can modulate the expression and properties of sLeX. For example, research on human acute myeloid leukemia (HL-60) cells showed that treatment with various peracetylated ManNAc analogs, which enhances cell uptake, resulted in a significant increase in the surface expression of sLeX. biorxiv.org While peracetylated N-cyclobutanoyl-D-mannosamine showed the most robust increase, the straight-chain analogue peracetylated N-pentanoyl-D-mannosamine and peracetylated N-cyclopropanoyl-D-mannosamine also led to a substantial (approximately 2.5-fold) increase in sLeX expression compared to controls. biorxiv.org This ability to enhance sLeX expression using small molecules presents potential therapeutic opportunities for conditions like leukocyte adhesion deficiency-II (LAD-II). biorxiv.org
The table below summarizes the comparative effects of different ManNAc analogues on sLeX expression in HL-60 cells, illustrating the potential for fine-tuning cellular adhesion properties through subtle changes in the N-acyl side chain.
Furthermore, this glycoengineering strategy has been explored in the context of cancer therapy. Researchers have shown that N-propanoyl-mannosamine can be metabolically incorporated into the surface polysialic acids of leukemic cells, resulting in the expression of N-propionylpolysialic acid. This modified glycan structure can then be targeted by a specific antibody, leading to induced cell death. This approach highlights a promising direction for cancer immunotherapy by creating novel, targetable antigens on cancer cells.
The success of using D-Mannose, 2-deoxy-2-[(1-oxopropyl)amino]- and related analogs depends on their efficient processing by the intracellular enzymes of the sialic acid biosynthetic pathway. biorxiv.org The structural tolerance of these enzymes allows for the creation of a diverse chemical space on the hexosamine scaffold, enabling the synthesis and application of various analogs with different N-acyl groups to achieve specific modulations of cell surface glycans. biorxiv.org
Table of Mentioned Compounds
Computational and Theoretical Studies of 2 Deoxy 2 1 Oxopropyl Amino D Mannose
Molecular Modeling and Conformational Analysis
Molecular modeling serves as a powerful tool to investigate the three-dimensional structure and conformational landscape of 2-deoxy-2-[(1-oxopropyl)amino]-D-mannose. The conformation of this molecule, particularly the orientation of the pyranose ring and the N-propionyl side chain, is crucial for its interaction with enzymes and transporters.
Energy Minimization and Conformational Sampling
Energy minimization and conformational sampling are computational techniques used to identify the most stable three-dimensional arrangements of a molecule. For 2-deoxy-2-[(1-oxopropyl)amino]-D-mannose, these methods can predict the preferred chair and boat conformations of the mannose ring, as well as the rotational isomers (rotamers) of the N-propionyl group.
Table 1: Illustrative Conformational Energy of a Related N-Acyl Compound
| Conformer | Relative Energy (kcal/mol) |
| antiperiplanar | 0.00 |
| synperiplanar | 1.71 |
This data is illustrative and based on a related N-acylhydrazone compound; specific values for 2-deoxy-2-[(1-oxopropyl)amino]-D-mannose would require dedicated computational studies. foodb.ca
Molecular Dynamics Simulations to Explore Dynamic Behavior
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of 2-deoxy-2-[(1-oxopropyl)amino]-D-mannose in a simulated physiological environment, such as in aqueous solution. These simulations track the movements of atoms over time, offering insights into the flexibility of the molecule and its interactions with solvent molecules.
A study on the closely related N-propionyl-D-glucosamine (GlcNPr), a stereoisomer of N-propionyl-D-mannosamine, utilized MD simulations to understand its vibrational properties and interactions with different solvents. nih.gov The simulations revealed the formation of structured solute-solvent clusters in water and methanol (B129727), indicating specific hydrogen bonding patterns. nih.gov Such simulations for N-propionyl-D-mannosamine would be invaluable for understanding its hydration shell and how it presents itself to biological targets.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations delve into the electronic properties of 2-deoxy-2-[(1-oxopropyl)amino]-D-mannose, providing a foundation for understanding its chemical reactivity and the nature of its intramolecular and intermolecular interactions.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For 2-deoxy-2-[(1-oxopropyl)amino]-D-mannose, FMO analysis could predict the most likely sites for electrophilic or nucleophilic attack. While specific calculations for this compound are not published, the general principles of FMO theory are widely applied in organic chemistry to understand reaction mechanisms. chemicalbook.com The HOMO is often associated with the lone pairs of electrons on oxygen and nitrogen atoms, while the LUMO is typically associated with antibonding orbitals of carbonyl or other electron-withdrawing groups.
Reaction Mechanism Elucidation
Quantum chemical calculations can be used to model reaction pathways, determining the transition state structures and activation energies for chemical transformations involving 2-deoxy-2-[(1-oxopropyl)amino]-D-mannose. This is particularly relevant for understanding its metabolism, for example, its phosphorylation by kinases.
By mapping the potential energy surface of a reaction, researchers can elucidate the step-by-step mechanism and identify the rate-limiting step. While no specific reaction mechanisms involving 2-deoxy-2-[(1-oxopropyl)amino]-D-mannose have been published from a computational standpoint, studies on other monosaccharide derivatives have successfully used these methods to understand their enzymatic transformations.
In Silico Screening and Ligand-Target Docking Studies
In silico screening and molecular docking are computational techniques used to predict the binding affinity and orientation of a small molecule, such as 2-deoxy-2-[(1-oxopropyl)amino]-D-mannose, within the active site of a target protein. These methods are instrumental in identifying potential biological targets and in the rational design of more potent inhibitors or substrates.
Molecular docking studies on the related compound, N-acetyl-D-glucosamine, have been performed to evaluate its potential as an antimicrobial agent by predicting its binding to various bacterial enzymes. researchgate.net In such studies, a scoring function is used to estimate the binding free energy, with more negative scores indicating a more favorable interaction.
A hypothetical docking study of 2-deoxy-2-[(1-oxopropyl)amino]-D-mannose against a mannosamine-processing enzyme, such as N-acetylmannosamine kinase, could reveal key interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the ligand-protein complex.
Table 2: Illustrative Molecular Docking Scores of a Related Glucosamine Derivative Against Various Protein Targets
| Protein Target | PDB ID | Docking Score (kcal/mol) |
| Penicillin-binding protein | 3UDI | -5.8 |
| Ligase | 2ZDQ | -6.2 |
| Isomerase | 3TTZ | -6.5 |
| Transferase | 2VEG | -7.1 |
This data is for N-acetyl-D-glucosamine and serves as an illustrative example of the type of data generated in molecular docking studies. researchgate.net The results for 2-deoxy-2-[(1-oxopropyl)amino]-D-mannose would depend on its specific interactions with the target protein.
Prediction of Binding Sites and Interaction Modes
The prediction of how 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose binds to proteins is fundamental to understanding its biological function. Molecular docking is a primary computational technique used for this purpose. This method predicts the preferred orientation of the ligand when bound to a protein target to form a stable complex. The process involves placing the three-dimensional structure of the compound into the active site of a receptor and evaluating the binding affinity using a scoring function.
In a typical molecular docking study, the structure of 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose would be docked against the crystal structures of known mannose-binding proteins, such as lectins or mannosyltransferases. The results of these simulations can reveal key molecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the propionylamino group at the C-2 position can offer additional hydrogen bond donor and acceptor sites compared to the native hydroxyl group in D-mannose or the acetyl group in N-acetyl-D-mannosamine, potentially leading to altered binding specificity and affinity.
Molecular dynamics (MD) simulations are often employed following docking to refine the binding poses and to assess the stability of the predicted ligand-protein complexes over time. mdpi.com These simulations can provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein.
Table 1: Illustrative Predicted Binding Interactions of 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose with a Hypothetical Mannose-Binding Protein
| Interacting Residue | Interaction Type | Distance (Å) |
| Aspartic Acid (ASP) 85 | Hydrogen Bond with O-3 | 2.8 |
| Glycine (GLY) 102 | Hydrogen Bond with O-4 | 3.0 |
| Tyrosine (TYR) 104 | π-Stacking with Pyranose Ring | 4.5 |
| Valine (VAL) 120 | Hydrophobic Interaction with Propionyl Group | 3.9 |
| Asparagine (ASN) 122 | Hydrogen Bond with NH of Propionylamino | 2.9 |
| Glutamic Acid (GLU) 150 | Hydrogen Bond with O-6 | 2.7 |
Note: This table is illustrative and based on typical interactions observed in mannose-protein complexes.
Virtual Screening for Potential Glycobiological Targets
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein receptor or enzyme. In the context of 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose, the compound itself can be used as a query molecule to screen against databases of protein structures to identify potential biological targets. This "reverse docking" approach can help to uncover novel functions for the compound.
More commonly, libraries of compounds are screened against a specific glycobiological target that is known to be modulated by mannose derivatives. For example, enzymes involved in the biosynthesis of sialic acids or bacterial mannosyltransferases are potential targets. In such a virtual screening campaign, a library of compounds, which could include derivatives of 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose, would be docked into the active site of the target protein. The compounds are then ranked based on their predicted binding affinities or other scoring metrics.
The top-ranking compounds, or "hits," from the virtual screen are then selected for experimental validation. This approach accelerates the discovery of new lead compounds by narrowing down the number of molecules that need to be synthesized and tested in the laboratory. For example, a virtual screening of a compound library against GDP-mannose dehydrogenase, an enzyme in the alginate biosynthesis pathway of Pseudomonas aeruginosa, successfully identified novel small molecule inhibitors. nih.govrsc.orgresearchgate.net
Table 2: Example of a Virtual Screening Hit List for a Mannosyltransferase Target
| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions |
| Derivative 1 | -9.5 | H-bond with catalytic aspartate, hydrophobic interaction with aromatic residue |
| Derivative 2 | -9.2 | H-bond with backbone carbonyls, interaction with metal cofactor |
| Derivative 3 | -8.9 | Bidentate H-bond with arginine, stacking with tyrosine |
| Derivative 4 | -8.7 | H-bond network with multiple polar residues |
Note: This table represents a hypothetical outcome of a virtual screening study.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose, QSAR models can be developed to predict their inhibitory potency against a specific enzyme or their binding affinity to a receptor.
The first step in QSAR modeling is to generate a dataset of compounds with known biological activities. These activities are typically expressed as IC₅₀ or Kᵢ values. Next, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the descriptors with the biological activity. A robust QSAR model should not only fit the training data well but also have good predictive power for new, untested compounds. nih.gov The statistical quality of a QSAR model is assessed using various parameters, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the external validation correlation coefficient (R²_pred). nih.gov
The resulting QSAR model can be used to predict the activity of new derivatives before they are synthesized, thus prioritizing the most promising candidates and guiding the design of more potent compounds. The model can also provide insights into the structural features that are important for biological activity.
Table 3: Statistical Parameters for a Hypothetical QSAR Model of 2-Deoxy-2-[(1-oxopropyl)amino]-D-Mannose Derivatives
| Parameter | Value | Description |
| R² | 0.92 | Coefficient of determination for the training set |
| Q² (LOO) | 0.75 | Cross-validated correlation coefficient (Leave-One-Out) |
| R²_pred | 0.85 | Predictive R-squared for the external test set |
| F-statistic | 120.5 | Fisher's F-test value, indicating statistical significance |
| Standard Error | 0.25 | Standard error of the estimate |
Note: This table contains representative data for a statistically significant QSAR model.
Future Perspectives and Emerging Research Avenues for 2 Deoxy 2 1 Oxopropyl Amino D Mannose Research
Integration with Advanced Omics Technologies (Glycomics, Metabolomics)
The future investigation of 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose will heavily rely on its integration with advanced omics technologies, particularly glycomics and metabolomics. These platforms offer the potential to dissect the compound's metabolic fate and its influence on cellular glycosylation patterns with unprecedented detail.
Metabolic labeling is a powerful technique where a chemically modified monosaccharide is introduced to cells and incorporated into glycans. This allows for the subsequent detection and analysis of these modified glycans. By analogy with other N-acylmannosamine derivatives, 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose could potentially be utilized as a metabolic label. If taken up by cells, it could be enzymatically converted and incorporated into sialic acids, thereby introducing a unique chemical tag into cell surface glycans. This "unnatural" propionyl group could then be exploited for visualization or enrichment of the labeled glycoproteins.
The integration with mass spectrometry-based glycomics would be crucial in identifying which glycoproteins are modified by the compound and at which specific glycosylation sites. This could reveal novel biological roles of sialic acid and highlight proteins involved in specific cellular processes. Furthermore, metabolomics studies would be essential to trace the intracellular transformation of 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose, identifying its metabolites and understanding its impact on the broader metabolic network of the cell. Cell-type-specific metabolic labeling approaches could further refine these studies, allowing researchers to investigate the effects of the compound in complex biological systems. nih.gov
High-Throughput Screening Methodologies for Glycobiological Applications
High-throughput screening (HTS) methodologies are poised to accelerate the discovery of new applications for 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose and its derivatives. zenodo.org HTS allows for the rapid testing of large libraries of compounds for their ability to modulate biological processes. In the context of glycobiology, HTS can be employed to identify inhibitors or modulators of glycosyltransferases, glycosidases, and other carbohydrate-active enzymes. zenodo.org
For instance, HTS assays could be developed to screen for the ability of 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose to inhibit specific sialyltransferases. Such inhibition could have therapeutic implications in diseases where aberrant sialylation is a key factor, such as in certain cancers. Microchip-based assays and automated liquid chromatography-mass spectrometry are examples of HTS technologies that can be adapted for screening mannose derivatives. bioglyco.comnih.gov
The following interactive table illustrates a hypothetical HTS campaign to identify modulators of sialylation using a library of N-acylmannosamine derivatives, including 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose.
| Compound ID | Derivative Name | Concentration (µM) | Sialyltransferase Activity (% Inhibition) | Cell Proliferation (% Change) |
| MAN-001 | 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose | 10 | 15.2 | -2.5 |
| MAN-002 | N-Acetyl-D-mannosamine | 10 | 5.1 | -0.8 |
| MAN-003 | N-Butyryl-D-mannosamine | 10 | 25.8 | -5.1 |
| MAN-004 | N-Pentanoyl-D-mannosamine | 10 | 38.4 | -8.9 |
This table represents hypothetical data for illustrative purposes.
Rational Design of Next-Generation Glycomimetics
Glycomimetics are compounds designed to mimic the structure and function of carbohydrates. They are often more stable and have improved pharmacokinetic properties compared to their natural counterparts. The rational design of glycomimetics based on the 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose scaffold is a promising avenue for future research. nih.gov
By understanding the structure-activity relationships of how this compound and its analogs interact with carbohydrate-binding proteins (lectins) and enzymes, researchers can design novel molecules with enhanced specificity and efficacy. nih.gov Computational modeling and docking studies can predict the binding of these glycomimetics to their protein targets, guiding their synthesis and experimental evaluation. nih.govnih.gov
For example, if 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose is found to be a weak inhibitor of a particular lectin involved in inflammation, medicinal chemists could rationally modify its structure to improve its binding affinity and develop a potent anti-inflammatory agent. This could involve altering the acyl chain, modifying the hydroxyl groups, or introducing other functional groups to enhance interactions with the target protein.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The future of 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose research will likely be characterized by increasing interdisciplinary collaboration. The interface of chemistry, biology, and materials science offers exciting opportunities to develop novel applications for this compound.
In materials science, carbohydrate-based polymers are being explored for a variety of biomedical applications, including drug delivery, tissue engineering, and as biocompatible coatings for medical devices. The unique properties of 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose could be leveraged to create new biomaterials with tailored properties. For example, polymers incorporating this sugar derivative could be designed to interact specifically with certain cell types or to have controlled degradation rates.
The synergy between chemists synthesizing novel derivatives, biologists evaluating their cellular effects, and materials scientists incorporating them into new materials will be crucial for unlocking the full potential of 2-Deoxy-2-[(1-oxopropyl)amino]-D-mannose. This collaborative approach will undoubtedly lead to innovative solutions for challenges in medicine and biotechnology.
Q & A
Q. What are the recommended synthetic routes for D-Mannose,2-deoxy-2-[(1-oxopropyl)amino]- and how is purity ensured?
Synthesis typically involves reductive amination or nucleophilic substitution of a 2-deoxy-D-mannose precursor with a 1-oxopropyl group. Key steps include:
- Protection/deprotection strategies : Use acetyl or benzyl groups to protect hydroxyls during synthesis to prevent side reactions .
- Purification : Employ column chromatography or HPLC to isolate the target compound, followed by spectroscopic validation (e.g., H/C NMR, LC-MS) to confirm structural integrity .
- Purity assessment : Quantify impurities via reverse-phase HPLC with UV detection or mass spectrometry. Impurities may include unreacted intermediates or stereoisomers .
Q. What handling and storage protocols are critical for maintaining compound stability?
- Storage : Store lyophilized samples at −20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
- Reconstitution : Use anhydrous solvents (e.g., DMSO) to minimize water-induced degradation. Aliquot to avoid repeated freeze-thaw cycles .
- Safety : Follow biosafety level 1 (BSL-1) guidelines for non-toxic compounds, including PPE (gloves, lab coat) and fume hood use during weighing .
Q. How can common impurities or by-products during synthesis be identified and mitigated?
- By-product analysis : Use LC-MS or H NMR to detect acetylated intermediates or epimerization products. For example, 2-deoxy-2-iodo analogs may form during halogenation steps .
- Mitigation : Optimize reaction stoichiometry (e.g., excess 1-oxopropyl reagent) and employ scavenger resins to trap unreacted reagents .
Advanced Research Questions
Q. What analytical techniques resolve structural ambiguities in D-Mannose,2-deoxy-2-[(1-oxopropyl)amino]- derivatives?
- High-resolution mass spectrometry (HR-MS) : Confirm molecular weight with <5 ppm error (e.g., m/z 1469.5924 [M+Na] as in ).
- 2D NMR (COSY, HSQC) : Assign stereochemistry and detect conformational isomers, particularly for glycosidic linkages .
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives, critical for structure-activity relationship (SAR) studies .
Q. How can contradictory biological activity data across studies be addressed?
- Standardized assays : Use validated enzyme inhibition protocols (e.g., galactokinase activity assays with D-talose analogs as in ).
- Control for stereochemical purity : Contradictions may arise from undetected epimers; re-analyze batches via chiral HPLC .
- Model systems : Compare results across cell lines (e.g., Saccharomyces fragilis vs. mammalian models) to assess species-specific effects .
Q. What experimental design considerations are critical for evaluating glycosylation inhibition?
- Substrate specificity : Test inhibition against diverse glycosyltransferases (e.g., β-1,4-galactosyltransferase) using synthetic disaccharide acceptors (e.g., analogs of 2-acetamido-2-deoxy-D-glucopyranose ).
- Kinetic studies : Measure values under varying pH and temperature conditions to identify optimal inhibitory conditions .
- Cellular uptake : Use radiolabeled analogs (e.g., F-D-talose ) to track intracellular distribution via autoradiography.
Q. How can isotopic labeling advance metabolic pathway studies of this compound?
Q. What strategies optimize pharmacological efficacy through structural modifications?
- Derivatization : Introduce sulfonate or fluorinated groups to enhance membrane permeability (e.g., methanesulfonate esters as in ).
- SAR libraries : Synthesize analogs with varying acyl chain lengths (e.g., 1-oxopropyl vs. 1-oxobutyl) to correlate hydrophobicity with activity .
- Synergistic combinations : Screen with antibiotics (e.g., β-lactams) to identify potentiating effects against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
